molecular formula C18H21N3O3S2 B2840311 2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide CAS No. 804489-70-1

2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide

Cat. No.: B2840311
CAS No.: 804489-70-1
M. Wt: 391.5
InChI Key: ZAVURWHOVOWFEL-UHFFFAOYSA-N
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Description

2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide (CAS 804489-70-1) is a synthetic small molecule with a molecular formula of C18H21N3O3S2 and a molecular weight of 391.51 g/mol . This piperidine carboxamide scaffold is of significant research interest due to its potential in drug discovery, particularly as a novel chemotype with demonstrated biological activity . Piperidine derivatives are crucial synthetic building blocks in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals and numerous alkaloids, underscoring the general research value of this compound class . Recent scientific investigations into structurally related piperidine carboxamides have identified potent and selective inhibitors of the Plasmodium falciparum proteasome, revealing a promising mechanism of action for anti-malarial applications . These inhibitors bind non-covalently at the β5/β6/β3 subunit interface of the malarial proteasome, a distinct binding pocket that confers species selectivity and a low propensity for generating resistance, providing a valuable research tool for parasitology and infectious disease studies . Furthermore, piperidine-containing compounds are extensively explored in neuroscience research, with derivatives showing activity as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease research, highlighting the versatility of this core structure in probing neurodegenerative pathways . The compound is characterized by a calculated XLogP3 of 2.5, a topological polar surface area of 113 Ų, and one hydrogen bond donor, properties relevant to its pharmacokinetic profile in research models . It is supplied with a minimum purity of 95% and is intended for use in various research applications, including medicinal chemistry, hit-to-lead optimization, and biological screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for personal use.

Properties

IUPAC Name

2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-25-18-16(9-6-10-19-18)17(22)20-14-7-5-8-15(13-14)26(23,24)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVURWHOVOWFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a thiolation reaction, typically using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C18H21N3O3S2
  • Molecular Weight : 391.5 g/mol
  • CAS Number : 775312-88-4

The structure features a pyridine ring substituted with a piperidine group and a sulfonyl moiety, which contribute to its biological activity.

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide exhibit anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in tumor growth, leading to reduced viability of cancerous cells .

2. Inhibition of Protein Kinases
The compound has been identified as a selective inhibitor of IKK-2 (Inhibitor of Nuclear Factor kappa-B Kinase subunit beta), which plays a crucial role in inflammatory responses and cancer progression. The reported IC50 values for IKK-2 are approximately 8.5 nM, demonstrating its potency compared to other kinases . This selectivity suggests potential therapeutic applications in treating diseases where IKK-2 is implicated.

Activity Target IC50 (nM) Reference
IKK-2 InhibitionIKK-28.5
Cell Proliferation InhibitionVarious Cancer CellsVaries
Apoptosis InductionCancer Cell LinesVaries

Case Studies

Case Study 1: Inhibition of Tumor Growth
A study conducted on a series of pyridine derivatives, including this compound, demonstrated significant tumor growth inhibition in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction .

Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound, where it was shown to reduce pro-inflammatory cytokine production in vitro. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyridine Position) Key Functional Groups Reported Activity Source
2-Methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide 2-SMe, N-linked 3-piperidin-1-ylsulfonylphenyl Sulfonyl, piperidine, methylsulfanyl Not explicitly stated -
2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide (A.3.32) 2-CF2H, N-linked indan Difluoromethyl, indan Complex II inhibitor (fungicide)
4-Dimethylamino-N-(2,4-difluorophenyl)pyridine-3-carboxamide 4-NMe2, N-linked 2,4-difluorophenyl Dimethylamino, difluorophenyl Anti-inflammatory

Key Observations:

Substituent Diversity: The methylsulfanyl group at position 2 in the target compound may enhance metabolic stability compared to the difluoromethyl group in A.3.32, which is common in fungicidal agents .

Pharmacological Implications: Anti-inflammatory activity: The dimethylamino and difluorophenyl groups in the compound correlate with selective inhibition of inflammatory pathways, suggesting that electron-withdrawing groups (e.g., -F) may enhance such effects . Enzyme inhibition: The sulfonyl group in the target compound could facilitate interactions with enzymes like NADH:ubiquinone oxidoreductase (complex II), similar to patent compounds A.3.32–A.3.39, which are fungicidal complex II inhibitors .

Functional Group Impact on Bioactivity

  • Methylsulfanyl (-SMe) : Likely contributes to lipophilicity and oxidative stability, contrasting with the electron-deficient difluoromethyl group in A.3.32, which may enhance reactivity toward thiol groups in target enzymes .
  • Sulfonamide (-SO2-N): Enhances hydrogen-bonding capacity and solubility, a feature absent in the dimethylamino-substituted analog from .

Q & A

(Basic) What are the recommended methods for synthesizing 2-methylsulfanyl-N-(3-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide with high yield and purity?

Methodological Answer:
The synthesis typically involves:

Stepwise Functionalization : Begin with pyridine-3-carboxylic acid derivatives. Introduce the methylsulfanyl group via nucleophilic substitution using methyl disulfide or methanethiol under controlled pH (7–9) and temperature (60–80°C) .

Sulfonylation : React the intermediate with 3-aminophenylpiperidine sulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Purification : Use column chromatography (silica gel, gradient elution from 10% to 50% ethyl acetate in hexane) to isolate the product. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water 70:30) .

(Basic) Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR (DMSO-d6) to verify key signals: methylsulfanyl (~δ 2.5 ppm), piperidinyl protons (δ 1.2–3.0 ppm), and aromatic carbons (~δ 120–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ at m/z 403.12 (calculated: 403.14) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

(Advanced) How can structure-activity relationship (SAR) studies be systematically designed to optimize its pharmacological profile?

Methodological Answer:

Analog Synthesis : Modify substituents systematically:

  • Replace methylsulfanyl with ethylsulfanyl or halogen groups.
  • Vary piperidine substituents (e.g., methyl, ethyl, isopropyl) .

Biological Testing : Screen analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Compare IC50_{50} values to correlate substituent effects .

Data Analysis : Apply multivariate regression to identify substituent contributions to potency and selectivity .

(Advanced) What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

Assess Bioavailability : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify pharmacokinetic limitations .

Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites in liver microsomes .

Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoemulsions to improve in vivo exposure .

(Advanced) What computational approaches are recommended for predicting biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with binding energy < −8 kcal/mol .

Pharmacophore Mapping : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors near sulfonyl group) to match known enzyme inhibitors .

Machine Learning : Train models on ChEMBL bioactivity data to predict kinase or GPCR targets .

(Methodological) How should researchers address solubility and stability challenges during experimental studies?

Methodological Answer:

  • Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS with 0.1% Tween-80. Avoid aqueous pH < 5 to prevent precipitation .
  • Stability : Store lyophilized powder at −80°C. For in vitro assays, pre-warm solutions to 37°C to avoid aggregation .

(Basic) What are the critical parameters to control during purification?

Methodological Answer:

  • Solvent Selection : Optimize polarity using ethyl acetate/hexane gradients to separate sulfonamide byproducts .
  • Column Load : Use 1:30 (w/w) silica-to-compound ratio for efficient resolution .
  • Detection : Monitor UV absorption at 254 nm for pyridine and sulfonyl chromophores .

(Advanced) How can researchers validate target engagement in cellular models?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat (37–65°C). Quantify remaining target protein via Western blot .

Knockdown/Rescue : Use siRNA to silence the target and confirm loss of compound efficacy. Reintroduce target via plasmid transfection .

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